1,3-Dimethyl-2-(4-methylpyridin-2-yl)-2,3-dihydro-1H-benzimidazol-1-ium
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Overview
Description
1,3-Dimethyl-2-(4-methylpyridin-2-yl)-2,3-dihydro-1H-benzimidazol-1-ium is a heterocyclic compound that features a benzimidazole core fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2-(4-methylpyridin-2-yl)-2,3-dihydro-1H-benzimidazol-1-ium typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a cyclization reaction involving a suitable pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-2-(4-methylpyridin-2-yl)-2,3-dihydro-1H-benzimidazol-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups or the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles under various solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce demethylated derivatives .
Scientific Research Applications
1,3-Dimethyl-2-(4-methylpyridin-2-yl)-2,3-dihydro-1H-benzimidazol-1-ium has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Researchers explore its interactions with biological macromolecules such as DNA and proteins.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-2-(4-methylpyridin-2-yl)-2,3-dihydro-1H-benzimidazol-1-ium involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylbenzimidazole: Similar in structure but lacks the pyridine ring.
2-Methylbenzimidazole: Contains a methyl group but differs in the position and number of methyl groups.
Uniqueness
1,3-Dimethyl-2-(4-methylpyridin-2-yl)-2,3-dihydro-1H-benzimidazol-1-ium is unique due to the presence of both the benzimidazole and pyridine rings, which confer distinct chemical and biological properties .
Properties
CAS No. |
92506-39-3 |
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Molecular Formula |
C15H18N3+ |
Molecular Weight |
240.32 g/mol |
IUPAC Name |
1,3-dimethyl-2-(4-methylpyridin-2-yl)-1,2-dihydrobenzimidazol-1-ium |
InChI |
InChI=1S/C15H17N3/c1-11-8-9-16-12(10-11)15-17(2)13-6-4-5-7-14(13)18(15)3/h4-10,15H,1-3H3/p+1 |
InChI Key |
FSTQRPHSQAKCLC-UHFFFAOYSA-O |
Canonical SMILES |
CC1=CC(=NC=C1)C2[NH+](C3=CC=CC=C3N2C)C |
Origin of Product |
United States |
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